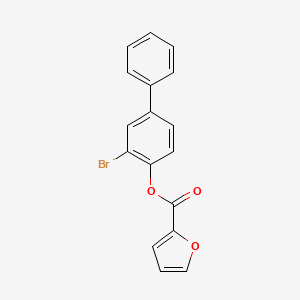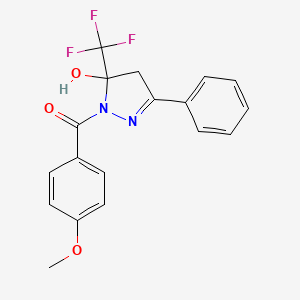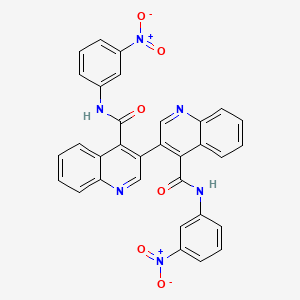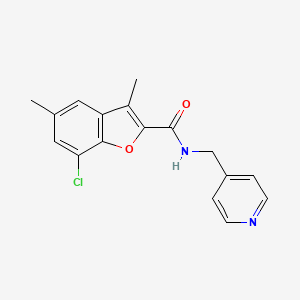![molecular formula C21H21NO2 B5185581 3-[4-(dimethylamino)benzylidene]-5-(4-ethylphenyl)-2(3H)-furanone](/img/structure/B5185581.png)
3-[4-(dimethylamino)benzylidene]-5-(4-ethylphenyl)-2(3H)-furanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(dimethylamino)benzylidene]-5-(4-ethylphenyl)-2(3H)-furanone, commonly known as DMAB-EF, is a synthetic organic compound that has been extensively studied for its potential applications in various scientific research fields. This compound belongs to the class of chalcones, which are known for their diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. In
科学研究应用
DMAB-EF has been studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. Some of the notable applications of DMAB-EF are discussed below:
1. Antioxidant Activity: DMAB-EF has been shown to exhibit potent antioxidant activity, which is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. This property makes DMAB-EF a promising candidate for the development of antioxidant therapies for various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.
2. Anti-inflammatory Activity: DMAB-EF has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes, such as tumor necrosis factor-alpha (TNF-α) and cyclooxygenase-2 (COX-2). This property makes DMAB-EF a potential therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
3. Anticancer Activity: DMAB-EF has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. This property is attributed to its ability to induce cell cycle arrest and apoptosis, as well as inhibit angiogenesis and metastasis. DMAB-EF has the potential to be developed as a novel anticancer agent for the treatment of various types of cancer.
作用机制
Further studies are needed to elucidate the exact mechanism of action of DMAB-EF, which can provide insights into its diverse biological activities.
3. Optimization of Pharmacokinetic Properties: DMAB-EF can be optimized for its pharmacokinetic properties, such as solubility, stability, and bioavailability, which can enhance its potential applications in preclinical and clinical studies.
4.
实验室实验的优点和局限性
DMAB-EF has several advantages and limitations for lab experiments, which are discussed below:
Advantages:
1. High Potency: DMAB-EF exhibits high potency against various biological targets, which makes it a valuable tool for studying various biochemical and physiological processes.
2. Diverse Biological Activities: DMAB-EF exhibits diverse biological activities, which makes it a versatile compound for studying various scientific research fields.
3. Synthetic Accessibility: DMAB-EF can be easily synthesized using simple and cost-effective methods, which makes it readily available for scientific research.
Limitations:
1. Lack of Specificity: DMAB-EF exhibits a lack of specificity towards certain biological targets, which can lead to off-target effects and hinder its use in certain scientific research fields.
2. Limited Solubility: DMAB-EF exhibits limited solubility in aqueous solutions, which can limit its use in certain experimental setups.
3. Lack of
体内
Studies: DMAB-EF can be extensively studied in vivo to evaluate its efficacy and safety in animal models, which can provide a basis for future clinical studies.
Conclusion:
DMAB-EF is a synthetic organic compound that exhibits diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. DMAB-EF has potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. DMAB-EF can be synthesized using simple and cost-effective methods and has several advantages and limitations for lab experiments. Further studies are needed to elucidate the exact mechanism of action of DMAB-EF and optimize its pharmacokinetic properties for its potential applications in preclinical and clinical studies.
未来方向
DMAB-EF has several potential future directions for scientific research, which are discussed below:
1. Development of Novel Therapeutic Agents: DMAB-EF can be used as a lead compound for the development of novel therapeutic agents for various diseases, including cancer, inflammation, and oxidative stress.
2. Elucidation of
合成方法
DMAB-EF can be synthesized by the reaction of 4-ethylphenylacetic acid with 4-dimethylaminobenzaldehyde in the presence of a base, such as sodium hydroxide, followed by cyclization with 2,4-pentanedione. The reaction yields a yellow crystalline solid, which can be purified by recrystallization from a suitable solvent, such as ethanol or methanol. The purity and identity of the compound can be confirmed by various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry.
属性
IUPAC Name |
(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-5-(4-ethylphenyl)furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2/c1-4-15-5-9-17(10-6-15)20-14-18(21(23)24-20)13-16-7-11-19(12-8-16)22(2)3/h5-14H,4H2,1-3H3/b18-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNMYTSPHBBCNU-AQTBWJFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC(=CC3=CC=C(C=C3)N(C)C)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=C/C(=C/C3=CC=C(C=C3)N(C)C)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-chlorophenyl)-3-[(4-fluorobenzyl)amino]-2,5-pyrrolidinedione](/img/structure/B5185499.png)

![N-phenyl-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5185514.png)
![N-(4-{N-[(2,5-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-furamide](/img/structure/B5185527.png)
![4-[bis(2-phenyl-1H-indol-3-yl)methyl]phenol](/img/structure/B5185535.png)


![11-[4-(dimethylamino)benzyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5185558.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5185561.png)
![4-[5-(3-methoxyphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5185562.png)
![4-(4-iodophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5185574.png)
![2-[4-(1H-indol-2-yl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5185588.png)
![N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]-beta-alanine](/img/structure/B5185595.png)
